4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide
CAS No.: 300716-16-9
Cat. No.: VC20167855
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300716-16-9 |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 4-hydroxy-N-(3-methylphenyl)-2-oxo-1-pentylquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C22H24N2O3/c1-3-4-7-13-24-18-12-6-5-11-17(18)20(25)19(22(24)27)21(26)23-16-10-8-9-15(2)14-16/h5-6,8-12,14,25H,3-4,7,13H2,1-2H3,(H,23,26) |
| Standard InChI Key | CLODMSNWJKAEQT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3)C)O |
Introduction
Structural Characterization and Nomenclature
Chemical Identity
4-Hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide belongs to the 1,2-dihydroquinoline family, characterized by a bicyclic scaffold with keto and hydroxy substituents at positions 2 and 4, respectively. The pentyl chain at N1 and the m-tolyl carboxamide at C3 define its substitution pattern. This arrangement contrasts with the more commonly studied 4-oxo-1,4-dihydroquinoline analogs, where the keto group resides at position 4 .
Stereoelectronic Features
The 2-oxo-4-hydroxy configuration introduces distinct hydrogen-bonding capabilities compared to 4-oxo derivatives. Computational modeling of analogous quinoline systems suggests that the 4-hydroxy group may participate in intramolecular hydrogen bonding with the 2-oxo moiety, potentially stabilizing a planar conformation favorable for receptor interactions . The m-tolyl carboxamide contributes hydrophobic bulk and π-stacking potential, while the pentyl chain at N1 aligns with optimal CB2 receptor affinity observed in related compounds .
Synthetic Approaches
Core Scaffold Construction
The synthesis of 1,2-dihydroquinoline derivatives typically employs Gould-Jacobs cyclization, as demonstrated in the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxamides . For the target compound, modifications to this protocol would involve:
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Formation of the 1,2-dihydroquinoline core: Starting from aniline derivatives, cyclization with diethyl ethoxymethylenemalonate under reflux conditions generates the quinoline skeleton.
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Introduction of the 2-oxo and 4-hydroxy groups: Selective oxidation and hydroxylation steps would be required, potentially using mCPBA (meta-chloroperbenzoic acid) for epoxidation followed by acid hydrolysis to install the 4-hydroxy group .
Functionalization Steps
Key synthetic intermediates include:
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N1-pentylation: Alkylation of the quinoline nitrogen with 1-bromopentane in DMF using NaH as a base .
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C3-carboxamide formation: Coupling of the quinoline-3-carboxylic acid with m-toluidine using peptide coupling reagents such as HBTU or PyBrOP .
Table 1: Representative Synthetic Yields for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N1-Alkylation | 1-Bromopentane, NaH, DMF | 65–90 | |
| Carboxylic Acid Prep | NaOH, EtOH, reflux | 70–85 | |
| Amide Coupling | HBTU, DIEA, DMF | 25–80 |
Pharmacological Profiling
Cannabinoid Receptor Affinity
While direct binding data for 4-hydroxy-2-oxo-1-pentyl-N-(m-tolyl)-1,2-dihydroquinoline-3-carboxamide are unavailable, SAR studies on related quinolines provide critical insights:
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N1-Pentyl Substitution: In 4-oxo-1,4-dihydroquinoline-3-carboxamides, an N1-pentyl chain confers high CB2 affinity (Ki = 20–50 nM) and >100-fold selectivity over CB1 receptors .
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C3-Carboxamide Role: The m-tolyl group in the carboxamide moiety may enhance lipophilicity and π-π interactions with CB2 receptor residues, as observed in adamantyl-substituted analogs .
Functional Activity
The 2-oxo-4-hydroxy configuration could influence functionality (agonist vs. inverse agonist). For example:
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4-Oxo derivatives with N1-pentyl and C3-adamantyl groups act as CB2 agonists (EC50 = 30–100 nM) .
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Thiooxo analogs (e.g., 4-thioxo-1,4-dihydroquinolines) exhibit inverse agonist activity, reducing [35S]-GTPγS binding by 65–75% .
Table 2: Functional Activity of Selected Quinoline Derivatives
| Compound | CB2 Ki (nM) | Selectivity (CB2/CB1) | Functionality |
|---|---|---|---|
| 1-Pentyl-4-oxo-3-adamantylamide | 24.5 | >200 | Full agonist |
| 1-Pentyl-4-thioxo-3-adamantylamide | 38.2 | 150 | Inverse agonist |
| 1-Pentyl-6-chloro-4-oxo-3-adamantylamide | 54.6 | 90 | Neutral antagonist |
Structure-Activity Relationship (SAR) Considerations
Impact of Keto/Hydroxy Group Positioning
The shift from 4-oxo to 2-oxo-4-hydroxy alters hydrogen-bond donor/acceptor patterns. Molecular docking studies of CB2 receptors suggest that:
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The 4-hydroxy group may form a hydrogen bond with Ser285 in the CB2 binding pocket, a residue critical for ligand recognition .
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The 2-oxo moiety could engage in hydrophobic interactions with Phe117 and Phe281, stabilizing the active receptor conformation .
Role of the m-Tolyl Substituent
Comparative data from adamantyl and phenylcarboxamide analogs indicate that bulkier C3 substituents enhance CB2 selectivity. The m-tolyl group’s methyl branch may optimize steric complementarity within the CB2 receptor’s hydrophobic subpocket .
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